(5E)-3-(3-chlorophenyl)-5-[(4-methoxynaphthalen-1-yl)methylidene]imidazolidine-2,4-dione
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Overview
Description
(5E)-3-(3-chlorophenyl)-5-[(4-methoxynaphthalen-1-yl)methylidene]imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(3-chlorophenyl)-5-[(4-methoxynaphthalen-1-yl)methylidene]imidazolidine-2,4-dione typically involves the condensation of 3-chlorobenzaldehyde with 4-methoxynaphthalene-1-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then cyclized with urea or thiourea to form the imidazolidine-2,4-dione ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-(3-chlorophenyl)-5-[(4-methoxynaphthalen-1-yl)methylidene]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazolidine-2,4-diones.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules
Biology
In biological research, (5E)-3-(3-chlorophenyl)-5-[(4-methoxynaphthalen-1-yl)methylidene]imidazolidine-2,4-dione is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules are of particular interest.
Medicine
The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of (5E)-3-(3-chlorophenyl)-5-[(4-methoxynaphthalen-1-yl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to its ligand-binding domain. These interactions can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- (5E)-3-(3-chlorophenyl)-5-[(4-methoxynaphthalen-1-yl)methylidene]imidazolidine-2,4-dione
- (5E)-3-(3-bromophenyl)-5-[(4-methoxynaphthalen-1-yl)methylidene]imidazolidine-2,4-dione
- (5E)-3-(3-fluorophenyl)-5-[(4-methoxynaphthalen-1-yl)methylidene]imidazolidine-2,4-dione
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H15ClN2O3 |
---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
(5E)-3-(3-chlorophenyl)-5-[(4-methoxynaphthalen-1-yl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C21H15ClN2O3/c1-27-19-10-9-13(16-7-2-3-8-17(16)19)11-18-20(25)24(21(26)23-18)15-6-4-5-14(22)12-15/h2-12H,1H3,(H,23,26)/b18-11+ |
InChI Key |
SBCDOQSSHIHMNW-WOJGMQOQSA-N |
Isomeric SMILES |
COC1=CC=C(C2=CC=CC=C21)/C=C/3\C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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